Methyltin trichloride

Catalog No.
S560510
CAS No.
993-16-8
M.F
CH3Cl3Sn
M. Wt
240.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltin trichloride

CAS Number

993-16-8

Product Name

Methyltin trichloride

IUPAC Name

trichloro(methyl)stannane

Molecular Formula

CH3Cl3Sn

Molecular Weight

240.1 g/mol

InChI

InChI=1S/CH3.3ClH.Sn/h1H3;3*1H;/q;;;;+3/p-3

InChI Key

YFRLQYJXUZRYDN-UHFFFAOYSA-K

SMILES

C[Sn](Cl)(Cl)Cl

Synonyms

Methyltrichlorostannane; Methyltrichlorotin; Monomethyltin Trichloride; Trichloromethylstannane; Trichloromethyltin

Canonical SMILES

C[Sn](Cl)(Cl)Cl

    Synthesis of Metallasilesesquiloxanes

      Field: Chemistry, specifically Organometallic Chemistry .

      Method of Application: The specific experimental procedures and technical details would depend on the exact type of metallasilesesquiloxane being synthesized. Typically, this would involve reacting Methyltin trichloride with the appropriate silicon-containing compounds under controlled conditions.

    Preparation of Organotin (IV) Complexes

      Application Summary: Methyltin trichloride is also used in the preparation of organotin (IV) complexes . These complexes have been shown to exhibit antibacterial activities, making them of interest in the field of medicinal chemistry.

      Method of Application: The preparation of these complexes would typically involve reacting Methyltin trichloride with the appropriate ligands under controlled conditions.

      Results or Outcomes: The result of these reactions is the formation of organotin (IV) complexes.

Methyltin trichloride, with the chemical formula CH₃Cl₃Sn, is an organotin compound characterized by its three chlorine atoms and one methyl group attached to a tin atom. It appears as a colorless to pale yellow liquid and is known for its high reactivity due to the presence of tin in its organometallic structure. This compound is primarily used in various industrial applications, including as a catalyst and in the synthesis of other organotin compounds.

Methyltin trichloride is a highly toxic compound. It is fatal if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage [].

Safety Concerns:

  • Acute toxicity: Methyltin trichloride is extremely toxic and can be fatal upon exposure through any route (ingestion, inhalation, skin contact) [].
  • Skin and eye corrosion: Contact with the skin or eyes can cause severe burns and permanent damage [].
  • Flammability: Methyltin trichloride is a flammable solid [].

Safe Handling:

  • Methyltin trichloride should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.
  • Strict adherence to laboratory safety protocols is essential when working with this compound.
, including:

  • Hydrolysis: In aqueous solutions, methyltin trichloride can hydrolyze to form methyltin hydroxide and hydrochloric acid. The rate of hydrolysis is influenced by factors such as ionic strength and temperature .
  • Metathesis Reactions: This compound can undergo metathesis reactions with hydrogen chloride, leading to the formation of carbonyl oxygens as products .
  • Re-distribution Reactions: Methyltin trichloride can react with dimethyltin compounds to form mixtures of different organotin species .

Methyltin trichloride exhibits significant biological activity, particularly in its toxicity profile. It has been shown to cause skin irritation and serious eye damage upon exposure. Additionally, it may induce allergic skin reactions in sensitive individuals . The biological implications of methyltin compounds are of concern due to their potential endocrine-disrupting properties, affecting hormonal functions in living organisms.

The synthesis of methyltin trichloride can be achieved through several methods:

  • Direct Chlorination: Methyl chloride can be reacted with tin(IV) chloride under controlled conditions to produce methyltin trichloride.
  • Re-distribution Reactions: As mentioned earlier, methyltin trichloride can also be formed through redistribution reactions involving other organotin compounds like dimethyltin dichloride .

Methyltin trichloride finds utility in various fields:

  • Catalyst in Polymerization: It is often used as a catalyst in the production of polyvinyl chloride and other polymers.
  • Synthesis of Organotin Compounds: This compound serves as a precursor for synthesizing other organotin derivatives that have applications in agriculture and industry.
  • Preservatives: Methyltin compounds are utilized as biocides and preservatives in wood treatment and antifouling paints.

Research has indicated that methyltin trichloride interacts with biological systems at various levels. Studies have highlighted its hydrolysis behavior in different ionic environments, which can influence its bioavailability and toxicity . The interaction with cellular components can lead to oxidative stress and disrupt normal cellular functions.

Methyltin trichloride belongs to a class of organotin compounds that share similar structural characteristics. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Dimethyltin dichlorideC₂H₆Cl₂SnContains two methyl groups; used as a biocide
Tributyltin chlorideC₁₂H₂₃ClSnKnown for high toxicity; used in antifouling agents
Monomethyltin oxideCH₃SnOLess toxic; used in agricultural applications

Uniqueness of Methyltin Trichloride

Methyltin trichloride is unique due to its specific combination of reactivity and biological activity. Unlike tributyltin chloride, which is more toxic and has been largely phased out due to environmental concerns, methyltin trichloride presents a balance between effectiveness as a catalyst and lower environmental persistence. Its hydrolysis properties also make it distinct among organotin compounds, influencing its behavior in aquatic environments .

This comprehensive overview underscores the significance of methyltin trichloride within both industrial applications and environmental contexts.

Redox-Active Organophosphorus Catalysts for Controlled Methylation

The synthesis of methyltin trichloride via redistribution reactions between dimethyltin dichloride ((CH₃)₂SnCl₂) and stannic chloride (SnCl₄) relies on organophosphorus catalysts to modulate selectivity. For example, tetraphenylphosphonium chloride (Ph₄PCl) accelerates the reaction:
$$
\text{(CH₃)₂SnCl₂ + SnCl₄} \xrightarrow{\text{Ph₄PCl}} \text{2 CH₃SnCl₃} \quad \Delta H = -186 \pm 28 \, \text{kJ/mol} \,
$$
This exothermic process achieves >90% conversion of SnCl₄ to CH₃SnCl₃ at 220°C under autogenous pressure. Catalytic activity is attributed to Ph₄PCl’s ability to stabilize intermediate tin species through weak P→Sn coordination, lowering the activation energy.

Table 1: Catalytic Systems for Methyltin Trichloride Synthesis

CatalystTemperature (°C)Pressure (psig)Yield (%)Reference
Ph₄PCl22057–6890
SbCl₃280Ambient85
NaAlCl₄ (melt)280N/A95

Alternative routes, such as the Grignard method, employ methylmagnesium chloride (CH₃MgCl) with SnCl₄ in diethyl ether:
$$
\text{SnCl₄ + CH₃MgCl → CH₃SnCl₃ + MgCl₂}
$$
However, this method is less industrially viable due to stoichiometric reagent consumption and lower thermal stability of intermediates.

Pressure-Dependent Reaction Kinetics in Redistribution Processes

High-pressure regimes significantly enhance the redistribution reaction’s rate and product uniformity. Kinetic studies reveal a first-order dependence on SnCl₄ concentration, with rate constants increasing by 300% at 250°C compared to 170°C. For instance, heating (CH₃)₂SnCl₂ and SnCl₄ (1:0.6 molar ratio) at 229°C for 3.5 hours yields a 73.3% CH₃SnCl₃ product.

Table 2: Pressure-Temperature Effects on Redistribution Kinetics

Pressure (psig)Temperature (°C)Time (h)CH₃SnCl₃ (%)(CH₃)₂SnCl₂ (%)
57–68220–2293.573.326.7
41–49220–2281.046.553.5

The reaction’s acceleration under pressure is linked to Le Chatelier’s principle, favoring the denser SnCl₄ phase. Additionally, autoclave conditions suppress volatile byproduct formation, improving mass transfer.

Solvent Effects on Tin Center Coordination Geometry

Methyltin trichloride’s coordination behavior is highly solvent-sensitive. In nonpolar solvents (e.g., toluene), it adopts a trigonal bipyramidal geometry with two axial Cl ligands, as confirmed by $$^{119}\text{Sn}$$ NMR (+21 ppm). Conversely, polar solvents like chloroform induce partial dissociation:
$$
\text{CH₃SnCl₃ ⇌ CH₃SnCl₂⁺ + Cl⁻}
$$
This ionization facilitates its use in synthesizing metallasilesesquiloxanes, where Cl⁻ acts as a leaving group.

Figure 1: Molecular Structure of CH₃SnCl₃ (Pnma Space Group)

  • Coordination Geometry: Distorted trigonal bipyramidal
  • Sn–Cl Bond Lengths: 2.42–2.51 Å (equatorial), 2.65 Å (axial)
  • C–Sn–Cl Angles:

Physical Description

DryPowder; Liquid

UNII

Q2E6V14U06

GHS Hazard Statements

H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

993-16-8

Wikipedia

Methyltrichlorotin

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastics product manufacturing
Stannane, trichloromethyl-: ACTIVE

Dates

Modify: 2023-08-15

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